(S)-N-((3-(4-Ethynylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide
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Overview
Description
(S)-N-((3-(4-Ethynylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is a complex organic compound that features an oxazolidinone ring, an ethynyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((3-(4-Ethynylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as toluene and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-N-((3-(4-Ethynylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or thiolated versions, depending on the specific reagents and conditions used .
Scientific Research Applications
(S)-N-((3-(4-Ethynylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-N-((3-(4-Ethynylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, while the oxazolidinone ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-[(4-bromophenyl)ethynyl]pyridine: Similar in having an ethynyl group attached to an aromatic ring.
1,2-bis(4-ethynylphenyl)-1,2-diphenylethene: Contains multiple ethynyl groups and is used in polymer chemistry.
Azetidines: Four-membered heterocycles with similar reactivity due to ring strain.
Uniqueness
(S)-N-((3-(4-Ethynylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is unique due to its combination of an oxazolidinone ring and an ethynyl group, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C14H14N2O3 |
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Molecular Weight |
258.27 g/mol |
IUPAC Name |
N-[[(5S)-3-(4-ethynylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C14H14N2O3/c1-3-11-4-6-12(7-5-11)16-9-13(19-14(16)18)8-15-10(2)17/h1,4-7,13H,8-9H2,2H3,(H,15,17)/t13-/m0/s1 |
InChI Key |
URAMNIUDXBAFQH-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)C#C |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)C#C |
Origin of Product |
United States |
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